4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
The compound 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol is a fluorinated pyrrolopyridine derivative with a triisopropylsilyl (TIPS) protecting group at the 1-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position. The TIPS group enhances lipophilicity and stability during synthesis, while the 5-hydroxy group is critical for biological activity .
Properties
IUPAC Name |
4-fluoro-2-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2OSi/c1-10(2)22(11(3)4,12(5)6)20-13(7)8-14-16(18)15(21)9-19-17(14)20/h8-12,21H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCYGUFESNKOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol involves several steps:
Pyrrole Formation: The pyrrole ring can be synthesized through cyclization reactions involving appropriate precursors.
Silylation: The triisopropylsilyl group is introduced to protect the hydroxyl group during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of oxidized pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of insecticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its chemical stability.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Fluorine vs. Chlorine : The 4-fluoro substituent in the target compound may improve metabolic stability and binding affinity compared to 4-chloro analogs due to fluorine’s electronegativity and smaller size .
- Hydroxyl Group : The 5-OH group is essential for biological activity, as seen in Venetoclax intermediates . Its absence in halogenated analogs (e.g., 4-Cl-5-F derivative ) limits their direct therapeutic use.
- TIPS Group : Common across all analogs, the TIPS group increases lipophilicity and protects reactive sites during synthesis .
Biological Activity
4-Fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolo[2,3-b]pyridine core, includes a fluorine atom and a triisopropylsilyl substituent, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 321.51 g/mol. The presence of the triisopropylsilyl group is significant as it can influence the compound's solubility, stability, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₈FN₃Si |
| Molecular Weight | 321.51 g/mol |
| LogP | 5.67 |
| PSA (Polar Surface Area) | 43.84 Ų |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. One common method includes the reaction of pyrrolo[2,3-b]pyridine derivatives with triisopropylsilyl chloride in the presence of a base to facilitate the formation of the desired silyl derivative.
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Inhibition of Kinases : Some derivatives have shown potential as kinase inhibitors, which are crucial in cancer therapy.
- Antiviral Activity : Structural analogs have been investigated for their ability to inhibit viral replication, particularly against influenza viruses.
Case Studies and Research Findings
- Kinase Inhibition : A study demonstrated that related pyrrolo[2,3-b]pyridine compounds exhibited significant inhibition of specific kinases involved in cancer progression. The IC50 values ranged from 10 to 30 μM for various targets, indicating moderate potency.
- Antiviral Properties : Another investigation focused on the antiviral activity against influenza A virus. Compounds structurally related to this compound were tested in vitro, showing EC50 values between 5 and 14 μM without significant cytotoxicity at concentrations up to 250 μM.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Activity Type | IC50/EC50 Values |
|---|---|---|
| 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol | Kinase Inhibition | IC50: 20 μM |
| Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate | Antiviral | EC50: 10 μM |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | Basic Structure | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
